![molecular formula C35H38N4O8S B606341 1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea CAS No. 1314958-91-2](/img/structure/B606341.png)

1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

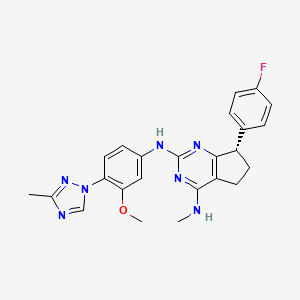

BRD0476, also known as ML187, is a novel suppressor of pancreatic β-cell apoptosis. BRD0476 inhibits interferon-gamma (IFN-γ)-induced Janus kinase 2 (JAK2) and signal transducer and activation of transcription 1 (STAT1) signaling to promote β-cell survival. However, unlike common JAK-STAT pathway inhibitors, BRD0476 inhibits JAK-STAT signaling without suppressing the kinase activity of any JAK. BRD0476 suppresses cytokine-induced β-cell apoptosis.

Aplicaciones Científicas De Investigación

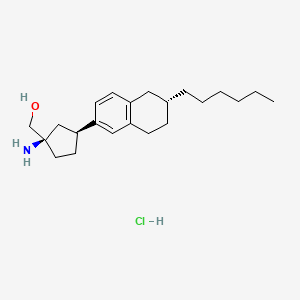

Orexin-1 Receptor Antagonist and Its Applications

A selective Orexin-1 Receptor (OX1R) antagonist, characterized for its ability to cross the blood-brain barrier and engage with OX1Rs in the rat brain, has shown potential in treating psychiatric disorders associated with stress or hyperarousal states. This compound demonstrates the capability to attenuate stress-induced hyperarousal without causing hypnotic effects, making it a novel therapeutic strategy for various psychiatric disorders, especially those linked to overactivation of the OX1R pathway like panic or anxiety states (Bonaventure et al., 2015).

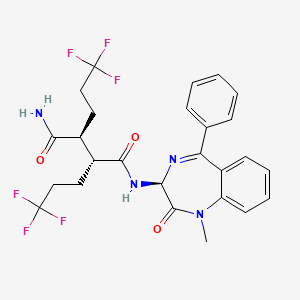

Antimicrobial and Cytotoxic Properties

A series of novel urea derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds displayed promising antimicrobial activity against various bacterial strains and showed significant cytotoxicity against cervical cancer (HeLa) cell lines, indicating their potential in the development of new antimicrobial and anticancer agents (Shankar et al., 2017).

Role in Synthesizing Enantiomers and Antagonists

The synthesis and characterization of enantiomers of a specific compound, demonstrating potent competitive alpha 1A-adrenoreceptor antagonist activity, have been conducted. The enantiomers show selective binding profiles at various receptors, indicating their utility in characterizing alpha 1-adrenoreceptor subtypes, which could be significant in the development of new drugs targeting these receptors (Quaglia et al., 1996).

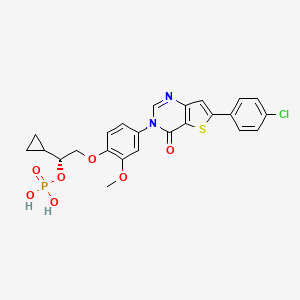

Structural Investigations for Drug Development

Research on the crystal structures of various N-arylsulfonyloxazolidines, including the compound , provides valuable insights for drug development. Understanding these structures is essential in the design of new pharmaceutical compounds, particularly in the field of medicinal chemistry (Bolte & Strahringer, 1999).

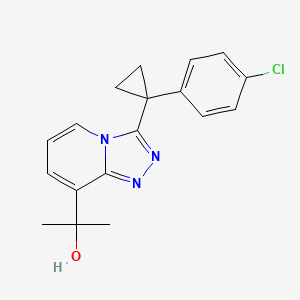

Implications in Treating Anxiety Disorders

Studies have explored the influence of certain receptor antagonists on behavior in models of anxiety, suggesting the potential therapeutic application of such compounds in treating anxiety disorders. The compounds' interactions with receptors like 5-hydroxytryptamine (5-HT) re-uptake inhibitors highlight their relevance in neuropsychopharmacology (Bickerdike et al., 1994).

Antibacterial Activity of Benzoxazine Analogues

The synthesis and evaluation of antibacterial activity of 1, 4-Benzoxazine analogues have been studied, showing good activity against various bacterial strains. Such compounds could be of interest in the development of new antibacterial agents (Kadian et al., 2012).

Propiedades

Número CAS |

1314958-91-2 |

|---|---|

Nombre del producto |

1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea |

Fórmula molecular |

C35H38N4O8S |

Peso molecular |

674.769 |

Nombre IUPAC |

1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C35H38N4O8S/c1-22-19-39(23(2)21-40)34(41)27-11-7-13-29(37-35(42)36-28-12-6-9-24-8-4-5-10-26(24)28)33(27)47-32(22)20-38(3)48(43,44)25-14-15-30-31(18-25)46-17-16-45-30/h4-15,18,22-23,32,40H,16-17,19-21H2,1-3H3,(H2,36,37,42)/t22-,23+,32+/m1/s1 |

Clave InChI |

YDFFDCBBGWXONN-MODXFSQWSA-N |

SMILES |

CC1CN(C(=O)C2=C(C(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)OC1CN(C)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)C(C)CO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ML187; ML-187; ML 187; BRD0476; BRD 0476; BRD-0476. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)

![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-](/img/structure/B606280.png)